Cas no 29274-25-7 (4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one)

4-Methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl substitution at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances stability and offers precise reactivity for further functionalization. The compound is particularly useful in the development of bioactive molecules due to its ability to modulate interactions with biological targets. High purity and well-defined synthetic routes ensure consistent performance in research and industrial applications. Its versatility and structural specificity make it a preferred choice for medicinal chemistry and material science applications.
4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one structure
29274-25-7 structure
Product Name:4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one
CAS No:29274-25-7
MF:C7H7N3O
MW:149.149980783463
CID:1094216
PubChem ID:16106424
Update Time:2025-10-30

4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one
    • 4-methylpyrazolo[1,5-a]pyrimidin-5-one
    • 4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
    • 4-Methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
    • 29274-25-7
    • Inchi: 1S/C7H7N3O/c1-9-6-2-4-8-10(6)5-3-7(9)11/h2-5H,1H3
    • InChI Key: LRILAOMBSOXILN-UHFFFAOYSA-N
    • SMILES: O=C1C=CN2C(=CC=N2)N1C

Computed Properties

  • Exact Mass: 149.058911855g/mol
  • Monoisotopic Mass: 149.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 38.1Ų

4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one Pricemore >>

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Additional information on 4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one

Chemical Profile of 4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS No. 29274-25-7)

4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one, identified by its Chemical Abstracts Service (CAS) number 29274-25-7, is a heterocyclic compound with significant potential in pharmaceutical and biochemical research. This molecule belongs to the pyrazolopyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and structural properties. The presence of a methyl group at the 4-position and the fused pyrazole-pyrimidine ring system contributes to its unique reactivity and functionality, making it a valuable intermediate in drug discovery and synthetic chemistry.

The structural framework of 4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one enables diverse interactions with biological targets, including enzymes and receptors. This characteristic has been exploited in recent years to develop novel therapeutic agents targeting various diseases. The compound’s ability to act as a bioisostere for other heterocyclic systems has opened new avenues in medicinal chemistry, particularly in the design of kinase inhibitors and other small-molecule drugs.

In recent studies, 4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one has been investigated for its pharmacological properties. Researchers have explored its potential as a precursor in the synthesis of molecules with anti-inflammatory, antiviral, and anticancer effects. The compound’s pyrimidine core is particularly relevant in this context, as pyrimidine derivatives are well-documented for their role in modulating cellular processes. For instance, derivatives of this scaffold have shown promise in inhibiting Janus kinases (JAKs), which are implicated in autoimmune diseases and cancer.

One of the most compelling aspects of 4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one is its synthetic accessibility. The molecule can be readily modified through various chemical reactions, allowing chemists to tailor its properties for specific applications. This flexibility has led to the development of libraries of related compounds that can be screened for biological activity. High-throughput screening (HTS) techniques have been particularly useful in identifying derivatives with enhanced potency and selectivity.

The pharmacokinetic profile of 4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one has also been a focus of interest. Studies have demonstrated that modifications to the scaffold can influence metabolic stability, solubility, and bioavailability—critical factors for drug development. By optimizing these parameters, researchers aim to improve the therapeutic index of candidate compounds derived from this scaffold.

Recent advances in computational chemistry have further enhanced the utility of 4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one as a drug discovery tool. Molecular docking simulations and virtual screening have allowed researchers to predict binding interactions with target proteins with high accuracy. These computational methods complement experimental approaches by providing rapid assessments of potential drug candidates.

The role of 4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one in addressing unmet medical needs cannot be overstated. Its structural features make it an attractive candidate for developing treatments against neglected tropical diseases and emerging infections. Additionally, its versatility as a building block for more complex molecules ensures its continued relevance in academic and industrial research settings.

In conclusion, 4-methyl-Pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS No. 29274-25-7) represents a promising chemical entity with broad applications in pharmaceutical research. Its unique structural attributes, combined with recent advancements in synthetic and computational methodologies, position it as a cornerstone in the development of next-generation therapeutics.

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